3-(3-Methoxyphenyl)-1,1-dimethylurea
Overview
Description
3-(3-Methoxyphenyl)-1,1-dimethylurea is an organic compound with a unique structure that includes a methoxyphenyl group attached to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1,1-dimethylurea typically involves the reaction of 3-methoxyaniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, or substituted derivatives of this compound, which can have distinct properties and applications.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can facilitate binding to hydrophobic pockets, while the dimethylurea moiety can form hydrogen bonds with active site residues. This dual interaction can inhibit the activity of target enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1,1-dimethylurea
- 3-(3-Hydroxyphenyl)-1,1-dimethylurea
- 3-(3-Methoxyphenyl)-1,1-diethylurea
Uniqueness
3-(3-Methoxyphenyl)-1,1-dimethylurea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)11-8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDUKFUILQWOAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182444 | |
Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28170-54-9 | |
Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 3-(m-methoxyphenyl)-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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